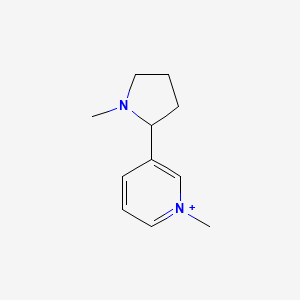
N-Methylnicotinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylnicotinium belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Nicotinic Receptor Studies
N-Methylnicotinium is primarily used in pharmacological research to study the interactions of nicotine with nicotinic acetylcholine receptors (nAChRs). It serves as a useful analogue in double-mutant cycle analyses to probe hydrogen bonding interactions within nAChRs. For instance, studies have shown that this compound exhibits a significant loss of function when interacting with the α4β2 nAChR subtype, indicating its role in understanding receptor dynamics and drug binding mechanisms .
2. Smoking Cessation Research
The compound has been investigated for its pharmacokinetic properties, particularly in the context of smoking cessation therapies. It acts as a stabilizing agent for certain nAChR subtypes at low concentrations, which may contribute to addiction pathways and inform the development of smoking cessation aids .
Toxicological Insights
1. Toxicity Studies
Research into the toxicity of this compound has revealed important insights into its safety profile. It has been studied for its potential non-organ-directed toxic effects, including carcinogenicity and mutagenicity. The compound's interaction with various biological systems raises questions about its long-term effects on human health .
2. Biotransformation Studies
This compound undergoes significant biotransformation, leading to various metabolites. For example, studies have shown that it can be metabolized to N-methylnornicotinium ion through specific enzymatic pathways. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy in therapeutic contexts .
Biomarker Potential in Cancer Research
1. Oral Squamous Cell Carcinoma (OSCC)
Recent studies have identified this compound as a potential biomarker for oral squamous cell carcinoma. Its presence in nail samples from OSCC patients suggests that it may serve as a detectable metabolic product related to nicotine exposure and tumorigenesis . The molecular interactions of this compound with methyltransferases indicate its role in modulating DNA methylation processes that could contribute to cancer development.
Table 1: Pharmacological Properties of this compound
| Property | Value |
|---|---|
| EC50 at α4β2 nAChR | 0.62 μM |
| Loss of function (fold shift) | 6-fold |
| Binding affinity | Quantified via mutant cycle analysis |
Table 2: Toxicity Profile of this compound
| Toxicity Type | Findings |
|---|---|
| Non-organ-directed toxicity | Potential carcinogenic effects |
| Metabolic pathways | Significant biotransformation |
Case Studies
Case Study 1: Nicotine Interaction with nAChRs
In a study focusing on the α4β2 nAChR subtype, researchers utilized this compound to demonstrate how modifications to nicotine affect receptor binding and function. The findings revealed that while nicotine binds effectively, this compound showed a marked decrease in efficacy, suggesting critical insights into drug design for smoking cessation therapies .
Case Study 2: Biomarker Identification in OSCC
A recent investigation analyzed nail samples from patients diagnosed with OSCC, identifying this compound as a significant metabolite. The study employed advanced techniques such as LC-HRMS to validate the presence of this compound, highlighting its potential utility as a biomarker for early detection of oral cancers associated with tobacco use .
Propiedades
Número CAS |
24554-05-0 |
|---|---|
Fórmula molecular |
C11H17N2+ |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |
Clave InChI |
HIOROZIUERMMRQ-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C |
SMILES canónico |
CN1CCCC1C2=C[N+](=CC=C2)C |
Key on ui other cas no. |
24554-05-0 |
Descripción física |
Solid |
Sinónimos |
N-methylnicotinium N-methylnicotinium acetate N-methylnicotinium acetate, (R)-isomer N-methylnicotinium acetate, (S)-isomer N-methylnicotinium bromide N-methylnicotinium ion N-methylnicotinium, (iodide(S))-isomer, 3H-labeled N-methylnicotinium, (R)-isomer N-methylnicotinium, (S)-isomer N-methylnicotinium, bromide(S)-isomer N-methylnicotinium, iodide(R)-isomer N-methylnicotinium, iodide(S)-isomer nicotine isomethiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















